molecular formula C29H34ClN7O6 B1460584 Z-Phe-Arg-pNA hydrochloride CAS No. 59188-54-4

Z-Phe-Arg-pNA hydrochloride

Cat. No.: B1460584
CAS No.: 59188-54-4
M. Wt: 612.1 g/mol
InChI Key: MQLJPMRKMUZNKZ-DKIIUIKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Z-Phe-Arg-pNA hydrochloride is a chromogenic substrate primarily for cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of key physiological pathways.

Mode of Action

The compound works by interacting with its target enzymes. It is cleaved by these enzymes, leading to the release of p-nitroaniline (pNA), which can be monitored at 405-410 nm . This property makes this compound useful for inhibitor screening and kinetic analysis .

Result of Action

The cleavage of this compound by its target enzymes results in the release of pNA, leading to an increase in fluorescence that can be monitored . This provides a measurable output that can be used to assess the activity of the enzymes and the effectiveness of potential inhibitors.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the rate at which the compound is cleaved . Additionally, factors such as temperature and the presence of other substances (e.g., inhibitors or activators) can also influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Z-Phe-Arg-pNA hydrochloride plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein . The nature of these interactions involves the cleavage of the peptide bond between phenylalanine and arginine, resulting in the release of p-nitroaniline, which can be monitored spectrophotometrically at 405-410 nm . This property makes this compound an essential tool for studying enzyme activity and screening potential inhibitors.

Cellular Effects

This compound influences various cellular processes by serving as a substrate for proteases that regulate cell function. The compound’s interaction with cathepsins and other proteases can impact cell signaling pathways, gene expression, and cellular metabolism . For example, the cleavage of this compound by cathepsins can lead to the activation or inhibition of specific signaling cascades, affecting processes such as apoptosis, autophagy, and inflammation.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of proteases, where it undergoes enzymatic cleavage. This cleavage releases p-nitroaniline, which can be quantitatively measured . The interaction with proteases such as cathepsins B, K, L, and S, papain, trypsin, and plasma kallikrein is characterized by the hydrolysis of the peptide bond between phenylalanine and arginine . This mechanism allows researchers to study enzyme kinetics, substrate specificity, and the effects of potential inhibitors.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is stable when stored at -20°C and can be used for long-term studies . Its activity may decrease over time if not stored properly. In vitro and in vivo studies have shown that this compound can have long-term effects on cellular function, depending on the duration of exposure and the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively serve as a substrate for protease activity assays without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential impacts on cellular function and overall health . Threshold effects and dose-response relationships are important considerations in designing experiments involving this compound.

Metabolic Pathways

This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as cathepsins and other proteases, which play roles in protein degradation and processing . The hydrolysis of this compound by these enzymes can affect metabolic flux and the levels of specific metabolites, providing insights into the regulation of proteolytic pathways and their physiological significance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed based on its interactions with transporters and binding proteins. The compound’s solubility in methanol and DMSO facilitates its use in various experimental setups . Its localization and accumulation within specific cellular compartments can influence its activity and the outcomes of biochemical assays .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it interacts with proteases within different cellular environments . Understanding the subcellular distribution of this compound is essential for interpreting the results of biochemical assays and elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-Phe-Arg-pNA hydrochloride involves the coupling of Z-phenylalanine and arginine with p-nitroaniline. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds . The final product is then purified through crystallization or chromatography techniques.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is then lyophilized and packaged for distribution .

Chemical Reactions Analysis

Types of Reactions: Z-Phe-Arg-pNA hydrochloride primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, which can be detected spectrophotometrically at 405-410 nm .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the hydrolysis of this compound is p-nitroaniline, which serves as a chromogenic indicator of protease activity .

Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N7O6.ClH/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21;/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32);1H/t24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLJPMRKMUZNKZ-DKIIUIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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